molecular formula C19H19FN2O4S B5036538 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline

1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline

Cat. No. B5036538
M. Wt: 390.4 g/mol
InChI Key: QLEOFOCOPCYKCK-UHFFFAOYSA-N
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Description

1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline, commonly known as FIPI, is a small molecule inhibitor that has been developed for the inhibition of phospholipase D (PLD) enzymes. PLD enzymes are known to play a crucial role in various cellular processes such as membrane trafficking, cytoskeletal reorganization, and signal transduction. Therefore, the inhibition of PLD enzymes by FIPI has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Antibacterial Activity

1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline: has been synthesized and screened for its in vitro antibacterial properties. Specifically, it was tested against gram-negative bacterial strains (Staphylococcus aureus, Bacillus subtilis, and Escherichia coli) as well as gram-positive bacterial strains (Enterobacter aerogenes, Pseudomonas aeruginosa, and Bacillus cereus) . Notably, several derivatives of this compound exhibited significant antibacterial activity. For instance:

Additionally, in silico studies revealed that these compounds could potentially act as DNA gyrase enzyme inhibitors, further enhancing their antibacterial efficacy. Molecular docking simulations identified ligands responsible for the observed antibacterial activity .

Antiviral Potential

While specific data on antiviral activity for this compound is scarce, indole derivatives have shown promise in combating viral infections. Further investigations into the antiviral effects of 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline could be valuable .

Drug Design and Heterocyclic Motifs

Heterocyclic compounds, including tetrazoles, play a crucial role in drug design. The tetrazole group, to which this compound belongs, has received considerable attention due to its diverse applications. Researchers consider it a promising scaffold for developing novel antibacterial agents .

Other Potential Applications

While the literature specifically addressing this compound is limited, we can explore other potential applications based on its structural features:

properties

IUPAC Name

2,3-dihydroindol-1-yl-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c20-16-6-5-15(13-18(16)27(24,25)21-9-11-26-12-10-21)19(23)22-8-7-14-3-1-2-4-17(14)22/h1-6,13H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEOFOCOPCYKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)F)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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